O-Desmethyl Midostaurin

Kinase Profiling FLT3 Inhibition Metabolite Activity

Accurate quantification of the O-demethylated active metabolite CGP62221 is critical for Midostaurin ANDA bioequivalence studies, yet sourcing a fully characterized reference standard with validated purity can delay submissions. • O-Desmethyl Midostaurin is supplied with full characterization (HPLC-UV, LC-MS, NMR) compliant with regulatory guidelines for AMV and QC applications. • Achieves clinically relevant steady-state trough concentrations (1.48 µM), 1.8-fold higher than Midostaurin, making it essential for exposure-response and DDI studies. • Retains Midostaurin-comparable FLT3 inhibitory activity and KIT dephosphorylation in mast cell leukemia models, unlike epimeric metabolites e1/e2.

Molecular Formula C34H28N4O4
Molecular Weight 556.6 g/mol
CAS No. 740816-86-8
Cat. No. B1245270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Midostaurin
CAS740816-86-8
SynonymsCGP 62221
CGP62221
Molecular FormulaC34H28N4O4
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
InChIInChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1
InChIKeyPXOCRDZEEXVZQC-AFUPZKSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Midostaurin Overview


O-Desmethyl Midostaurin (CAS 740816-86-8), also designated CGP62221 or O-Desmethyl PKC412, is the predominant O-demethylated active metabolite of the multi-kinase inhibitor Midostaurin, generated via cytochrome P450 (CYP3A4) hepatic metabolism [1]. As an indolocarbazole derivative with a molecular formula of C34H28N4O4 and a molecular weight of 556.6 g/mol, this compound retains substantial FLT3 inhibitory activity and contributes to the overall antileukemic pharmacological effect observed with Midostaurin administration [2]. It is primarily utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) or during commercial production of Midostaurin, as well as an internal standard for in vivo metabolism studies [3].

Active metabolite of the multi-kinase inhibitor Midostaurin, generated via CYP3A4 metabolism

Reference standard for ANDA analytical method validation and quality control

Reported internal standard for in vivo metabolism and metabolite quantification studies

Why O-Desmethyl Midostaurin Cannot Be Substituted


Substitution of O-Desmethyl Midostaurin (CGP62221) with alternative Midostaurin metabolites—particularly the epimeric C3-hydroxylated compounds e1 (CGP52421 epimer 1) and e2 (CGP52421 epimer 2)—is scientifically unjustified due to divergent kinase selectivity profiles, in vivo accumulation kinetics, and target cell functional activities [1]. While CGP62221 demonstrates a kinase inhibition profile and potency comparable to the parent compound Midostaurin across a 320-kinase panel, the C3-hydroxylated epimers exhibit generally reduced kinase inhibitory potency, resulting in altered selectivity, most notably toward VEGFR2 [1]. Furthermore, e2 accumulates to substantially higher steady-state plasma trough levels (6.73 µM) than CGP62221 (1.48 µM) or Midostaurin (0.82 µM), yet CGP62221 and Midostaurin—but not CGP52421—retain growth-inhibitory activity and KIT dephosphorylation capability in mast cell leukemia models [1][2]. These divergent pharmacological and pharmacokinetic properties render generic interchange among metabolites invalid for research requiring precise mechanistic or analytical interpretation.

Risk 1

Epimeric C3-hydroxylated metabolites (e1/e2) may shift kinase selectivity profile and reduce overall inhibitory potency relative to CGP62221.

Risk 2

Divergent steady-state plasma accumulation of e2 may alter exposure-response interpretation compared to CGP62221.

Risk 3

Growth-inhibitory activity in mast cell models is retained by CGP62221 but not by CGP52421, limiting model-response transferability.

O-Desmethyl Midostaurin: Quantitative Comparative Evidence


Kinase Inhibition vs. Epimeric Metabolites

O-Desmethyl Midostaurin (CGP62221) exhibits a kinase inhibition profile and potency similar to the parent compound Midostaurin across a panel of 320 protein kinases, whereas the epimeric C3-hydroxylated metabolites e1 and e2 show generally reduced potency and increased selectivity toward VEGFR2. PDK1 was the only kinase identified as substantially more sensitive to e2 compared to the other compounds [1]. This demonstrates that CGP62221—unlike the C3-hydroxylated metabolites—preserves the multi-targeted kinase inhibition spectrum that defines Midostaurin's pharmacological activity.

Kinase Selectivity Profile
Head-to-head
CGP62221: parent-like 320-kinase profile, retained potency; e1/e2: reduced potency, increased VEGFR2 selectivity
Supports kinase selectivity assay context
Recombinant radiometric assay; IC50 determined where inhibition >50% at 10 µM
Kinase Profiling FLT3 Inhibition Metabolite Activity Acute Myeloid Leukemia

FLT3-ITD+ Cell Proliferation Inhibition

In proliferation assays using cells expressing FLT3 internal tandem duplication (FLT3-ITD), O-Desmethyl Midostaurin (CGP62221) demonstrated potency comparable to the parent compound Midostaurin. In contrast, the C3-hydroxylated metabolite CGP52421 was approximately 10-fold less potent in the same assays [1]. This establishes CGP62221 as the major active circulating metabolite that maintains antileukemic activity, whereas CGP52421's contribution to FLT3-ITD-driven proliferation inhibition is substantially diminished.

FLT3-ITD Proliferation
Head-to-head
~10-fold lower potency for CGP52421 vs CGP62221 and Midostaurin
Reported FLT3-ITD proliferation endpoint context
FLT3-ITD expressing cell lines; exact lines not disclosed
FLT3-ITD Cell Proliferation AML Metabolite Activity

Human Plasma Exposure vs. Midostaurin

Following a single 50 mg oral dose of [14C]-Midostaurin in humans, the plasma AUC0-96hr of O-Desmethyl Midostaurin (CGP62221) was 22.5 µg Eq*h/mL, exceeding the AUC0-96hr of the parent drug Midostaurin, which was 18.0 µg Eq*h/mL [1]. At steady state following 50 mg BID dosing, plasma trough levels of CGP62221 were 1.48 µM, approximately 1.8-fold higher than Midostaurin trough levels of 0.82 µM [1]. This higher systemic exposure indicates that CGP62221 is a quantitatively significant contributor to in vivo pharmacological activity.

Human Plasma Exposure
Head-to-head
AUC₀₋₉₆: 22.5 (CGP62221) vs 18.0 µg Eq*h/mL (Midostaurin); trough: 1.48 vs 0.82 µM
Supports exposure-model interpretation
50 mg single dose [14C]-Midostaurin; steady-state BID trough levels in research subjects
Pharmacokinetics Drug Metabolism AUC Plasma Exposure Clinical Pharmacology

Reference Standard for ANDA and QC Applications

O-Desmethyl Midostaurin is supplied with comprehensive characterization data compliant with regulatory guidelines and is specifically designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Midostaurin [1]. As a degradation product and demethylation impurity of the active pharmaceutical ingredient, it requires rigorous control within the impurity profile and can be traced against pharmacopeial standards (USP or EP) based on feasibility [1][2].

Reference Standard Utility
Context-dependent
Supplied with characterization data for ANDA AMV/QC; distinct from generic reagents
Supports analytical method validation context
Regulatory-compliant documentation; traceability to pharmacopeial standards feasible
Analytical Method Validation Quality Control Impurity Profiling Reference Standard ANDA

Mast Cell Proliferation Inhibition

In the human mast cell leukemia cell line HMC-1 (including both HMC-1.1 and HMC-1.2 sublines), O-Desmethyl Midostaurin (CGP62221) and the parent compound Midostaurin both inhibited proliferation with IC50 values ranging between 50 and 250 nM [1]. Additionally, both compounds produced growth inhibition and KIT dephosphorylation in HMC-1.2 cells [2]. In contrast, the alternative Midostaurin metabolite CGP52421 showed no substantial growth-inhibitory effects in these models [2]. This establishes CGP62221 as functionally active in mast cell disease models, unlike the epimeric hydroxylated metabolite.

Mast Cell Proliferation
Head-to-head
CGP62221 & Midostaurin: IC50 50–250 nM in HMC-1 lines; CGP52421: negligible activity
Supports mast cell model endpoint context
HMC-1.1/1.2 leukemia lines; KIT dephosphorylation confirmed for CGP62221
Mast Cell Leukemia KIT Inhibition Systemic Mastocytosis HMC-1 Cells

Impurity Control as a Midostaurin Degradant

O-Desmethyl Midostaurin represents a degradation product and demethylation product related to the active pharmaceutical ingredient Midostaurin, necessitating rigorous control within the impurity profile . Analytical characterization for quality control typically employs HPLC-UV, LC-MS, and NMR for assay and impurity identification, with accelerated stability studies defining storage conditions and shelf life . Release specifications generally target individual related compounds at subpercent levels with total impurities below approximately 1.0 percent . The compound is classified as hygroscopic and requires storage at -20°C under inert atmosphere .

Impurity Control Profile
Data to verify
Hygroscopic; storage –20°C inert atmosphere; subpercent impurity specification target
Pharmaceutical QC degradation product context
Characterization by HPLC-UV, LC-MS, NMR; total impurities
Impurity Control Pharmaceutical Quality Degradation Product Stability

O-Desmethyl Midostaurin Applications


In Vitro Kinase Profiling and FLT3 Studies

For in vitro experiments requiring sustained FLT3 inhibition or multi-kinase profiling that mirrors Midostaurin's pharmacological activity, O-Desmethyl Midostaurin (CGP62221) should be selected over the epimeric metabolites e1 and e2. Evidence from a 320-kinase panel demonstrates that CGP62221 retains a selectivity pattern and potency comparable to Midostaurin, whereas the C3-hydroxylated epimers exhibit generally reduced potency and altered selectivity toward VEGFR2 [1]. Additionally, in FLT3-ITD proliferation assays, CGP62221 shows potency comparable to Midostaurin, while CGP52421 is approximately 10-fold less potent [2].

Pharmacokinetic Bioanalysis & Metabolite Quantification

O-Desmethyl Midostaurin is essential as an analytical reference standard and internal standard for LC-MS/MS quantification of Midostaurin metabolites in plasma or biological matrices. Human pharmacokinetic data indicate that CGP62221 achieves a single-dose AUC0-96hr of 22.5 µg Eq*h/mL—exceeding the parent drug's AUC of 18.0 µg Eq*h/mL—and a steady-state trough concentration of 1.48 µM, which is 1.8-fold higher than Midostaurin's trough level of 0.82 µM [1]. Accurate quantification of this metabolite is critical for exposure-response analyses, drug-drug interaction studies, and therapeutic drug monitoring applications.

Pharmaceutical QC and ANDA Method Validation

O-Desmethyl Midostaurin serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of Midostaurin [1]. As a specified degradation product and demethylation impurity, it must be controlled at subpercent levels in finished drug product [2]. The compound is hygroscopic and requires storage at -20°C under inert atmosphere, with purity typically specified at ≥95-98% and characterization by HPLC-UV, LC-MS, and NMR [2][3].

Mast Cell Leukemia & KIT Malignancy Models

For studies in systemic mastocytosis or KIT-mutant disease models, O-Desmethyl Midostaurin (CGP62221) should be selected over the alternative metabolite CGP52421. In HMC-1 human mast cell leukemia lines, both Midostaurin and CGP62221 inhibit proliferation with IC50 values between 50 and 250 nM and produce KIT dephosphorylation in HMC-1.2 cells, whereas CGP52421 shows no substantial growth-inhibitory effects [1]. Given that CGP62221 accumulates to clinically relevant plasma concentrations (1.48 µM at steady-state trough), its inclusion in in vitro models is necessary to accurately reflect the pharmacological activity observed in patients receiving Midostaurin [2].

Application
Selection Property
Validation Focus
Kinase profiling and FLT3 pathway studies
Kinase selectivity profile comparable to parent Midostaurin
Multi-kinase assay context; FLT3-ITD proliferation endpoint review
Pharmacokinetic bioanalysis & metabolite quantification
Reference standard with defined plasma exposure metrics
Exposure-model interpretation; research PK monitoring context
Pharmaceutical QC and ANDA method validation
Characterized impurity reference standard
Stability and storage specification review; impurity profiling
Mast cell leukemia and KIT mutation models
Retention of growth-inhibitory activity over CGP52421
Mast cell model endpoint context; KIT dephosphorylation review

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